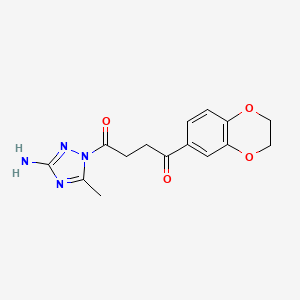![molecular formula C16H24N2O3 B7683453 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)
4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of piperazine, a compound commonly used in the pharmaceutical industry due to its unique chemical properties. MPB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The mechanism of action of 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a partial agonist of the mu-opioid receptor. This means that it can increase the levels of dopamine in the brain and also activate the opioid system to produce analgesic effects.
Biochemical and Physiological Effects:
4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and opioid systems, as well as the inhibition of pain. It has also been shown to have some anxiolytic effects, although this has not been extensively studied.
实验室实验的优点和局限性
One advantage of using 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. Additionally, its ability to modulate the activity of opioid receptors makes it useful for studying the effects of drugs on the opioid system. However, one limitation of using 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid is its relatively low potency, which can make it difficult to achieve desired effects in some experiments.
未来方向
There are many potential future directions for research involving 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid. One area of interest is the development of more potent derivatives of 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid, which could be used to achieve stronger effects in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid and its effects on various neurotransmitter systems. Finally, 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid may have potential therapeutic applications in the treatment of drug addiction and pain management, although more research is needed to explore these possibilities.
合成方法
The synthesis of 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid involves several steps, beginning with the reaction of 2-methoxybenzyl chloride with piperazine to form 4-(2-methoxybenzyl)piperazine. This intermediate compound is then reacted with butyric acid anhydride to form 4-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]butanoic acid. The final product is purified using various techniques, including recrystallization and chromatography.
科学研究应用
4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid has been used in a variety of scientific research applications, including studies of neurotransmitter systems, drug addiction, and pain management. It has been shown to have a high affinity for the dopamine transporter, making it useful in studies of the dopamine system. Additionally, 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid has been used to study the effects of drugs on the opioid system, as it has been shown to modulate the activity of opioid receptors.
属性
IUPAC Name |
4-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-15-6-3-2-5-14(15)13-18-11-9-17(10-12-18)8-4-7-16(19)20/h2-3,5-6H,4,7-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMJZMLQAZSGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-pyridin-4-ylmethylideneamino]imidazolidine-2,4-dione](/img/structure/B7683372.png)
![5-chloro-2-[[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methylamino]-N-methylbenzamide](/img/structure/B7683373.png)
![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B7683376.png)
![diethyl 5-[[(E)-2-acetamido-3-phenylprop-2-enoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7683381.png)
![rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate](/img/structure/B7683384.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoate](/img/structure/B7683392.png)
![1-pyrazin-2-yl-N-[4-(thiadiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B7683394.png)
![[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683401.png)
![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)
![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
